Tetrahydrofuran-2-carbaldehyde (CAS 7681-84-7) is a fully saturated, oxygen-containing heterocyclic aldehyde. Unlike its highly conjugated precursor, furfural, this compound features a stable, aliphatic tetrahydrofuran (THF) core bonded to a highly reactive formyl group. It is primarily procured as a specialized building block for pharmaceuticals, agrochemicals, and advanced polymers where the saturation of the furan ring is mandatory, but direct hydrogenation of furfural is either too unselective or prone to catalyst poisoning . Key procurement-relevant properties include its lower boiling point (approx. 142 °C) compared to furfural (161 °C) and its distinct ability to act as a chelating directing group in stereoselective synthesis, making it a critical raw material for high-purity downstream manufacturing[1].
Substituting tetrahydrofuran-2-carbaldehyde with cheaper furfural in procurement often fails during scale-up because furfural's conjugated diene system is highly prone to polymerization, decarbonylation, and non-selective hydrogenation, leading to complex product mixtures and rapid catalyst coking [1]. Conversely, substituting it with cyclopentanecarbaldehyde fails in asymmetric synthesis because the carbocyclic analog lacks the critical ring oxygen required for metal-chelation-directed diastereoselectivity [2]. Therefore, buyers targeting saturated, oxygen-heterocyclic downstream products must procure the pre-saturated tetrahydrofurfural to ensure reproducible yields, maintain catalyst longevity, and avoid multi-step purification bottlenecks.
In catalytic processing over transition metals (e.g., Pt, Pd), the conjugated pi-system of furfural causes it to adopt a flat, parallel adsorption mode that leads to significant decarbonylation and carbon deposition. Studies on Pt(111) surfaces demonstrate that furfural decomposition results in approximately 20% carbon deposition, blocking active sites and reducing desorption yields by 47% in subsequent cycles[1]. Tetrahydrofuran-2-carbaldehyde, being fully saturated, cannot engage in this pi-system-driven flat adsorption, thereby preventing this specific coking pathway and dramatically extending catalyst lifespan during downstream reductive aminations or acetalizations.
| Evidence Dimension | Catalyst active site blocking (coking potential) |
| Target Compound Data | Negligible pi-driven carbon deposition due to fully saturated sp3 ring |
| Comparator Or Baseline | Furfural (conjugated analog): ~20% decomposition to carbon on Pt(111), causing ~47% capacity loss per cycle |
| Quantified Difference | Elimination of pi-adsorption-driven coking, preventing ~47% cycle-over-cycle catalyst deactivation |
| Conditions | Temperature-programmed reaction spectrometry (TPRS) over Pt(111) catalyst surfaces |
Procuring the pre-saturated aldehyde prevents rapid catalyst poisoning in continuous-flow or batch reductive scale-up, lowering consumable costs.
When synthesizing chiral secondary alcohols via nucleophilic addition, the structural composition of the aldehyde is critical. Tetrahydrofuran-2-carbaldehyde features an ether oxygen at the 2-position relative to the formyl group, enabling rigid bidentate chelation with metal cations (such as Mg2+ in Grignard reagents). This chelation locks the conformation, resulting in highly diastereoselective additions, often exhibiting inverse temperature dependence [1]. In contrast, carbocyclic comparators like cyclopentanecarbaldehyde lack this coordinating heteroatom, resulting in poor facial selectivity and near 1:1 racemic mixtures of diastereomers under identical conditions.
| Evidence Dimension | Diastereoselectivity in Grignard reagent addition |
| Target Compound Data | High diastereomeric excess driven by bidentate metal chelation |
| Comparator Or Baseline | Cyclopentanecarbaldehyde: Poor selectivity (approx. 1:1 mixture) due to lack of coordinating ring oxygen |
| Quantified Difference | Shift from non-selective addition to highly controlled diastereoselectivity |
| Conditions | Nucleophilic addition of Grignard reagents to the aldehyde carbonyl |
Essential for pharmaceutical procurement where specific stereoisomers are required, avoiding the yield loss of 50% associated with non-selective carbocyclic analogs.
The synthesis of tetrahydrofurfuryl alcohol (THFA) derivatives from furfural requires forcing conditions (e.g., 1.0 to 2.0 MPa H2, specialized Pd-Ir or Rh/C catalysts) because the hydrogenation of the C=O bond and the C=C furan ring are competitive, parallel reactions that yield mixed intermediates (furfuryl alcohol and partially saturated rings) [1]. By starting procurement with tetrahydrofuran-2-carbaldehyde, the ring is already saturated. This reduces the reaction kinetics to a simple, zero-order (with respect to product) aldehyde reduction, achieving 100% theoretical selectivity to the saturated alcohol without requiring high-pressure reactors or bimetallic catalysts [1].
| Evidence Dimension | Reaction pathway complexity and pressure requirements |
| Target Compound Data | Single-step C=O reduction; proceeds at standard conditions with 100% pathway selectivity |
| Comparator Or Baseline | Furfural: Requires 1.0 - 2.0 MPa H2 and extended times to force secondary C=C ring saturation |
| Quantified Difference | Eliminates the multi-step >1.0 MPa H2 requirement and prevents formation of partially saturated byproducts |
| Conditions | Liquid-phase catalytic hydrogenation to THFA derivatives |
Allows manufacturers to produce saturated derivatives using standard low-pressure equipment and cheaper single-metal catalysts.
Utilizing its unique bidentate chelation capability to direct Grignard and other nucleophilic additions, yielding highly specific diastereomers for active pharmaceutical ingredients (APIs) where carbocyclic analogs fail[1].
Serving as the ideal starting material for saturated polymer cross-linkers and green solvents where high-pressure hydrogenation of furfural is economically or operationally unfeasible[2].
Applied in flow chemistry setups to produce tetrahydrofurfuryl amines, where its inability to form pi-stacked carbon deposits ensures long-term catalyst stability compared to using conjugated furanic aldehydes[3].
Irritant